
5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the nitration of pyrimidine derivatives followed by hydroxyamination. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with nitrous acid to introduce the nitroso group at the 6-position. Subsequent hydroxyamination at the 5-position can be achieved using hydroxylamine under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitroso and hydroxyamino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound and its derivatives are investigated for their potential anti-inflammatory and anticancer properties .
Industry: In the materials science industry, the compound is explored for its potential use in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino and nitroso groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the nitroso and hydroxyamino groups.
5-Nitroso-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar but lacks the hydroxyamino group.
6-Hydroxyamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar but lacks the nitroso group.
Uniqueness: The presence of both hydroxyamino and nitroso groups in 5-(Hydroxyamino)-6-nitrosopyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
672952-17-9 |
|---|---|
Molecular Formula |
C4H4N4O4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
5-(hydroxyamino)-6-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O4/c9-3-1(7-11)2(8-12)5-4(10)6-3/h7,11H,(H2,5,6,9,10) |
InChI Key |
RKBGRJIIHYSYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


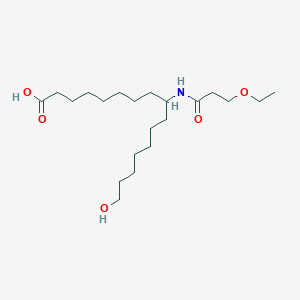
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
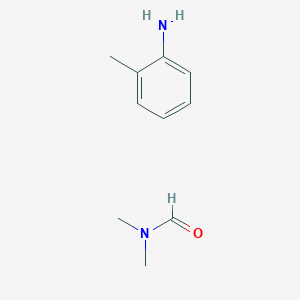
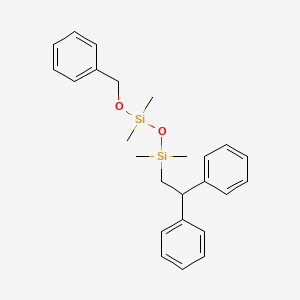
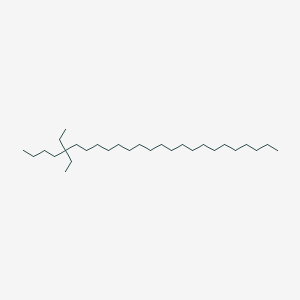
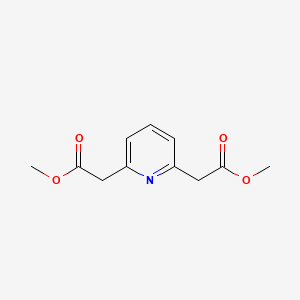
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
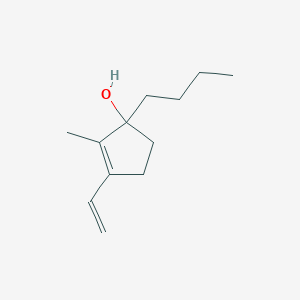
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
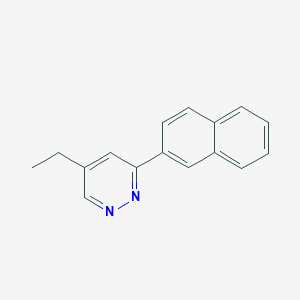
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
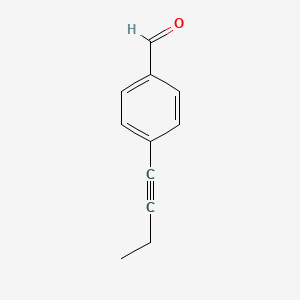
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
